3-Methylpyridazine-4-carboxylic acid
Overview
Description
3-Methylpyridazine-4-carboxylic acid is a heterocyclic compound that contains two adjacent nitrogen atoms . It is a diazaaromatic compound . The IUPAC name for this compound is 3-methyl-4-pyridazinecarboxylic acid .
Molecular Structure Analysis
The molecular formula of 3-Methylpyridazine-4-carboxylic acid is C6H6N2O2 . The InChI code for this compound is 1S/C6H6N2O2/c1-4-5(6(9)10)2-3-7-8-4/h2-3H,1H3,(H,9,10) .Physical And Chemical Properties Analysis
The molecular weight of 3-Methylpyridazine-4-carboxylic acid is 138.13 . It is a white to yellow solid .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Tautomeric Forms : Methylated 4,5-dihydro-6-hydroxypyridazine-3-carboxylic acids, closely related to 3-methylpyridazine-4-carboxylic acid, have been studied for their intermolecular interactions and lipophilicity. These compounds exist in an equilibrium of lactam and lactim tautomers, affecting their synthesis and derivative formation. This research highlights their potential in synthesizing various chemical derivatives due to these unique properties (Katrusiak, Paweł, & Katrusiak, 2011).
New Synthetic Routes : Novel methods for synthesizing derivatives of pyridazine carboxylic acids, like 6-methoxypyridazine-3-carboxylic acid, have been developed. These new routes offer improved yields and potentially open avenues for creating various derivatives of 3-methylpyridazine-4-carboxylic acid (Ju Xiu-lian, 2011).
Crystal Structure Analysis : Studies on compounds structurally related to 3-methylpyridazine-4-carboxylic acid, such as N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine, provide insights into their crystal structure and potential applications in material science (Zou Xia, 2001).
Molecular Structure and Spectroscopy
- Vibrational Spectral Analysis : Research on molecules like 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid, which share structural similarities with 3-methylpyridazine-4-carboxylic acid, offers valuable insights into their molecular structure and vibrational spectra. This knowledge is crucial for understanding the physical and chemical properties of these compounds (Prabavathi, Senthil Nayaki, & Venkatram Reddy, 2015).
Applications in Synthesis and Complexation
Synthesis of N-Modified 4-Aminopyridines : The transformation of pyrimidin-4(3H)-one to functionalized 4-aminopyridines showcases the versatility of pyridazine derivatives in synthesizing complex organic molecules. This process could be applicable to 3-methylpyridazine-4-carboxylic acid derivatives for synthesizing various biologically active compounds (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).
Metal Ion Separation Systems : The use of α-substituted carboxylic acids in conjunction with polydendate nitrogen soft donor ligands, like terpyridine, for metal ion separation emphasizes the potential utility of 3-methylpyridazine-4-carboxylic acid in such systems. These findings are significant for applications in separation and purification processes (Cordier, Hill, Baron, Madic, Hudson, & Liljenzin, 1998).
Safety And Hazards
properties
IUPAC Name |
3-methylpyridazine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-5(6(9)10)2-3-7-8-4/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQRGFJATKOAMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696885 | |
Record name | 3-Methylpyridazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyridazine-4-carboxylic acid | |
CAS RN |
933715-17-4 | |
Record name | 3-Methylpyridazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpyridazine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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